molecular formula C17H17Cl2NO2 B5170929 4-butoxy-N-(3,4-dichlorophenyl)benzamide

4-butoxy-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B5170929
M. Wt: 338.2 g/mol
InChI Key: MUUSBZCLUMMEND-UHFFFAOYSA-N
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Description

4-Butoxy-N-(3,4-dichlorophenyl)benzamide is a substituted benzamide derivative characterized by a 4-butoxy group on the benzoyl ring and a 3,4-dichlorophenyl moiety on the aniline fragment. The 4-butoxy substituent likely enhances lipophilicity and oral bioavailability compared to smaller substituents, as seen in related compounds like IMB17-15, a hepatoprotective agent with a trifluoromethoxy group .

Properties

IUPAC Name

4-butoxy-N-(3,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUSBZCLUMMEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 3,4-dichloroaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-N-(3,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of butoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Butoxy-N-(3,4-dichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Substituents on the benzamide and aniline rings significantly influence molecular interactions and stability. Key analogs include:

5-Chloro-N-(3,4-Dichlorophenyl)-2-Hydroxybenzamide
  • Substituents : 5-chloro and 2-hydroxy (benzamide); 3,4-dichloro (aniline).
  • Activity : Exhibits antimicrobial effects against Desulfovibrio piger Vib-7, reducing biomass by 49–50% at 0.37–1.10 µmol/L .
  • Cytotoxicity : Moderate cytotoxicity, with survival rates correlating with sulfate reduction inhibition .
3,4-Dichloro-N-(3-Chloro-4-Methylphenyl)Benzamide
  • Substituents : 3,4-dichloro (benzamide); 3-chloro-4-methyl (aniline).
  • Molecular Weight : 314.59 g/mol .
  • Structural Features : Increased steric bulk from the methyl group may hinder crystal packing compared to unsubstituted analogs .
4-Chloro-N-(3,4-Dichlorophenyl)Benzamide
  • Substituents : 4-chloro (benzamide); 3,4-dichloro (aniline).
  • Purity : ≥97% (industrial grade) .
  • Comparison : The chloro substituent increases electronegativity but reduces lipophilicity compared to the butoxy group in the target compound .
N-(3,4-Dichlorophenyl)Benzamide (Parent Compound)
  • Substituents: None on benzamide; 3,4-dichloro (aniline).
  • Crystallography : Forms infinite chains via N–H···O hydrogen bonds, with a dihedral angle of 58.3° between benzoyl and aniline rings .

Table 1: Structural and Physicochemical Comparison

Compound Substituents (Benzamide/Aniline) Molecular Weight (g/mol) Key Feature(s)
4-Butoxy-N-(3,4-dichlorophenyl)benzamide 4-butoxy / 3,4-dichloro ~335.6 (estimated) High lipophilicity (butoxy group)
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide 5-chloro, 2-hydroxy / 3,4-dichloro 327.1 Antimicrobial activity
4-Chloro-N-(3,4-dichlorophenyl)benzamide 4-chloro / 3,4-dichloro 300.57 Industrial availability
N-(3,4-Dichlorophenyl)benzamide None / 3,4-dichloro 266.11 Hydrogen-bonded crystal packing
Antimicrobial Activity
  • 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide and analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show potent growth inhibition of D. piger Vib-7 at 30 µmol/L .
  • Hypothesis for 4-Butoxy Analog : The butoxy group may reduce cytotoxicity while maintaining antimicrobial efficacy due to balanced lipophilicity.
Hepatoprotective Potential
  • IMB17-15 (N-(3,4-dichlorophenyl)-2-(3-trifluoromethoxy)benzamide) demonstrates hepatoprotective effects against nonalcoholic liver fibrosis .
  • 4-Butoxy Analog: The butoxy group could enhance oral bioavailability compared to trifluoromethoxy, as seen in nanoparticle-loaded formulations .
Cytotoxicity and Structure-Activity Relationships (SAR)
  • Hydroxy and Nitro Substituents : Increase cytotoxicity (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide reduces D. piger survival by 82–90%) .
  • Butoxy Group : Likely lowers cytotoxicity relative to hydroxy/nitro groups, making it favorable for therapeutic applications.

Crystallographic and Conformational Studies

  • N-(3,4-Dichlorophenyl)benzamide adopts a trans conformation in the H–N–C=O unit, with dihedral angles of 14.3° (amide/benzoyl) and 44.4° (amide/aniline) .
  • Impact of Substituents : Bulky groups like butoxy may increase dihedral angles, disrupting hydrogen-bonded chains and altering solubility .

Key Research Findings and Implications

Substituent Effects : Chloro and hydroxy groups enhance antimicrobial activity but increase cytotoxicity, whereas alkoxy groups (e.g., butoxy) may optimize bioavailability and safety .

Structural Flexibility : The butoxy group’s longer chain could improve membrane permeability in drug design .

Unmet Needs : Direct studies on this compound are required to validate its pharmacokinetic and pharmacodynamic properties.

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